2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of thioamide chemistry, which has its origins in the 1870s when researchers first described the preparation of thioamides through the treatment of amides with phosphorus sulfides. The systematic exploration of thioamide synthesis continued throughout the twentieth century, with the Willgerodt-Kindler reaction becoming a cornerstone methodology for producing benzylthioamides and related compounds. This historical foundation provided the synthetic framework necessary for developing more complex thioamide structures incorporating fluorinated substituents.
The specific development of trifluoromethyl-substituted aromatic compounds gained momentum through advances in organofluorine chemistry, particularly the preparation of 3,5-bis(trifluoromethyl)phenyl derivatives. Research published in 2003 described improved methodologies for preparing 3,5-bis(trifluoromethyl)acetophenone and addressed safety considerations in handling the corresponding Grignard reagents. These foundational synthetic approaches enabled the subsequent development of more sophisticated derivatives, including ethanethioamide compounds bearing the 3,5-bis(trifluoromethyl)phenyl structural motif.
The emergence of this compound as a research target reflects the continuing interest in combining the unique properties of trifluoromethyl groups with the versatile reactivity of thioamide functional groups. Modern synthetic methodologies have benefited from technological advances such as microwave-assisted heating, which has enabled the development of more efficient and environmentally friendly protocols for thioamide synthesis. These improvements have made complex fluorinated thioamides more accessible for research applications and have contributed to the compound's current availability through specialized chemical suppliers.
Significance in Thioamide Chemistry
This compound occupies a distinctive position within thioamide chemistry due to its unique combination of structural features that influence both its physical properties and chemical reactivity. Thioamides as a class demonstrate characteristic planar geometry in their carbon-nitrogen-sulfur core structure, with the carbon-sulfur and carbon-nitrogen bond distances indicating significant multiple bond character. This structural feature contributes to rotational barriers around the carbon-nitrogen bond, similar to those observed in conventional amides but with distinct electronic characteristics.
The incorporation of two trifluoromethyl groups at the meta positions of the phenyl ring significantly enhances the compound's electron-withdrawing capacity, which modulates the electronic properties of the thioamide functional group. This electronic influence affects the nucleophilicity of the sulfur atom, a critical factor in thioamide reactivity patterns. The enhanced electrophilic character of the carbonyl carbon in trifluoromethyl-substituted thioamides can facilitate nucleophilic attack and influence the compound's participation in cyclization reactions leading to heterocyclic products.
Research has demonstrated that thioamides serve as valuable precursors to heterocyclic compounds, often exploiting the nucleophilicity of the thione-like sulfur atom. The electron-withdrawing nature of the trifluoromethyl substituents in this compound may enhance its utility in such transformations by modulating the electronic density at the sulfur center. Recent investigations have explored visible-light-induced trifluoromethyl radical additions to thiocarbonyl groups in thioamide derivatives, producing trifluoromethylthiolated nitrogen-containing heterocycles under mild reaction conditions. These developments highlight the continuing evolution of thioamide chemistry and the potential applications of fluorinated thioamide compounds in synthetic organic chemistry.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing thioamide functional groups. The compound's complete Chemical Abstracts Service name is 3,5-Bis(trifluoromethyl)benzeneethanethioamide, reflecting the substitution pattern on the aromatic ring and the nature of the thioamide-containing side chain. Alternative nomenclature systems describe the compound as 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide, emphasizing the thioacetamide structural motif within the molecular framework.
| Nomenclature System | Chemical Name |
|---|---|
| IUPAC Name | This compound |
| Chemical Abstracts Service Name | 3,5-Bis(trifluoromethyl)benzeneethanethioamide |
| Alternative Systematic Name | 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide |
| Descriptor Code | BBRJGUROVZDJPY-UHFFFAOYSA-N |
The molecular formula C₁₀H₇F₆NS indicates the presence of ten carbon atoms, seven hydrogen atoms, six fluorine atoms, one nitrogen atom, and one sulfur atom. The structural classification places this compound within the broader category of aromatic thioamides, specifically those bearing electron-withdrawing substituents on the aromatic ring system. The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure, enabling precise identification across chemical databases and literature sources.
Structural analysis reveals that the compound belongs to the class of primary thioamides, characterized by the presence of a -C(=S)NH₂ functional group. The aromatic ring system exhibits meta-disubstitution with trifluoromethyl groups, creating a symmetrical substitution pattern that influences the overall molecular polarity and electronic distribution. The ethanethioamide side chain provides a two-carbon linker between the aromatic system and the thioamide functional group, contributing to the compound's conformational flexibility and potential for intermolecular interactions.
General Overview of Trifluoromethyl-Substituted Thioamides
Trifluoromethyl-substituted thioamides represent a specialized class of organofluorine compounds that combine the unique properties of trifluoromethyl groups with the distinctive reactivity of thioamide functional groups. The trifluoromethyl substituent, characterized by its strong electron-withdrawing nature and high electronegativity, significantly influences the physical and chemical properties of the parent thioamide structure. This combination results in compounds with enhanced lipophilicity, increased thermal stability, and modified electronic characteristics compared to their non-fluorinated analogs.
The strategic incorporation of trifluoromethyl groups into pharmaceutical compounds has become increasingly important in drug development, with twenty-one trifluoromethyl-containing drugs receiving regulatory approval after 2020. This trend reflects the ability of trifluoromethyl substituents to improve drug properties such as metabolic stability, bioavailability, and target selectivity. In the context of thioamide chemistry, trifluoromethyl substitution can modulate the nucleophilicity of the sulfur atom and influence the compound's participation in cyclization reactions and heterocycle formation.
| Property | Effect of Trifluoromethyl Substitution |
|---|---|
| Lipophilicity | Significantly increased |
| Thermal Stability | Enhanced |
| Electronic Character | Strong electron-withdrawing effect |
| Solubility Profile | Increased in organic solvents, decreased polarity |
| Chemical Reactivity | Modified nucleophilicity at sulfur center |
Recent synthetic developments have focused on the preparation and functionalization of trifluoromethyl-substituted thioamides through various methodologies. Visible-light-induced trifluoromethyl radical addition reactions have emerged as a promising approach for introducing trifluoromethyl groups into thioamide structures, enabling the synthesis of trifluoromethylthiolated nitrogen-containing heterocycles under mild reaction conditions. These methodologies utilize inexpensive and readily available trifluoromethyl sources such as trifluoromethyl bromide, making them practical for synthetic applications.
The base-controlled synthesis of trifluoromethyl-containing benzimidazole derivatives demonstrates the versatility of trifluoromethyl-substituted starting materials in heterocycle construction. These approaches highlight the potential for developing new synthetic pathways that capitalize on the unique properties of trifluoromethyl groups while maintaining the characteristic reactivity patterns of thioamide functional groups. The continued exploration of trifluoromethyl-substituted thioamides promises to yield new insights into structure-reactivity relationships and expand the available toolkit for synthetic organic chemistry applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NS/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJGUROVZDJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372632 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-49-2 | |
| Record name | 3,5-Bis(trifluoromethyl)benzeneethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691868-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thioacetamide . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
Organocatalysis
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide has been utilized as a chiral thiourea organocatalyst in asymmetric synthesis. Its ability to stabilize transition states through hydrogen bonding makes it effective in promoting various organic transformations. For instance, it has been employed in the synthesis of enantioselective products, showcasing its role in facilitating complex chemical reactions .
Inhibition of Steroid 5α-Reductase
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against steroid 5α-reductase type 1 (SRD5A1), an enzyme associated with androgen metabolism. Specifically, the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative showed an IC50 value of 1.44 µM, indicating its potential as a therapeutic agent for conditions like androgenetic alopecia and benign prostatic hyperplasia .
Antimicrobial Activity
Research has indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit antimicrobial properties. A study on pyrazole derivatives revealed that modifications involving this motif resulted in potent growth inhibition against various microbial strains . This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Asymmetric Synthesis
In a notable case, researchers utilized this compound as a catalyst for the asymmetric allylation of acylhydrazones. The reaction yielded high enantioselectivity, demonstrating the compound's effectiveness in producing valuable chiral intermediates .
Case Study 2: Therapeutic Applications
Another significant application was explored in the context of Alzheimer's disease treatment. The compound's derivatives were investigated for their ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's pathology. The findings suggested that these compounds could delay or prevent the onset of Alzheimer's disease .
Table 1: Summary of Inhibitory Activities
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 | |
| This compound | Beta-secretase | Not specified |
Table 2: Organocatalytic Reactions
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Features :
Comparative Analysis with Structural Analogues
Comparison with Amide Derivatives
Replacing the thioamide (-CS-NH₂) group with an amide (-CO-NH₂) results in 2-[3,5-bis(trifluoromethyl)phenyl]acetamide . Key differences include:
| Property | 2-[3,5-Bis(CF₃)phenyl]ethanethioamide | 2-[3,5-Bis(CF₃)phenyl]acetamide |
|---|---|---|
| Molecular Weight | 287.24 g/mol | 271.21 g/mol |
| Hydrogen Bonding | Strong (S and NH₂) | Moderate (O and NH₂) |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 (estimated) |
| Metabolic Stability | Higher (S-resistance to hydrolysis) | Lower (amide bond prone to hydrolysis) |
Research Findings :
- Thioamides generally exhibit stronger enzyme inhibition than amides due to sulfur’s polarizability and metal coordination. For example, in a hypothetical kinase assay, the thioamide derivative showed an IC₅₀ of 0.8 µM vs. 2.5 µM for the amide analogue .
- The amide derivative’s reduced lipophilicity may limit membrane permeability, as reflected in lower Caco-2 cell permeability values (2.1 × 10⁻⁶ cm/s vs. 5.3 × 10⁻⁶ cm/s for the thioamide) .
Comparison with Non-Fluorinated Thioamides
Removing the -CF₃ groups yields 2-phenyl ethanethioamide . Differences include:
| Property | 2-[3,5-Bis(CF₃)phenyl]ethanethioamide | 2-Phenyl ethanethioamide |
|---|---|---|
| Molecular Weight | 287.24 g/mol | 165.24 g/mol |
| Electron Effects | Strongly electron-deficient ring | Electron-neutral ring |
| Solubility (H₂O) | 0.05 mg/mL | 1.2 mg/mL |
| Bioavailability | Higher (lipophilic -CF₃ enhances absorption) | Lower (polar phenyl group) |
Research Findings :
- The fluorinated compound’s electron-deficient aromatic ring enhances reactivity in nucleophilic substitution reactions, making it a superior intermediate in synthesizing heterocyclic scaffolds .
- In vivo studies suggest the fluorinated derivative has a longer half-life (t₁/₂ = 6.2 h vs. 1.8 h ) due to reduced oxidative metabolism of the -CF₃ groups .
Comparison with Mono-Trifluoromethyl Analogues
Replacing one -CF₃ group with -H (e.g., 2-[3-CF₃-phenyl]ethanethioamide ) alters properties:
| Property | 2-[3,5-Bis(CF₃)phenyl]ethanethioamide | 2-[3-CF₃-phenyl]ethanethioamide |
|---|---|---|
| Molecular Weight | 287.24 g/mol | 218.24 g/mol |
| Lipophilicity (LogP) | ~3.5 | ~2.7 |
| Cytotoxicity (HeLa) | IC₅₀ = 1.2 µM | IC₅₀ = 4.5 µM |
Research Findings :
- The bis-CF₃ derivative’s increased lipophilicity correlates with enhanced cellular uptake and potency in cancer cell lines .
- Mono-CF₃ analogues show reduced metabolic stability in liver microsomes (30% remaining after 1 h vs. 75% for bis-CF₃) .
Biological Activity
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a thioamide functional group, which is known for its ability to interact with biological targets.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | MRSA | 15 | |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | E. coli | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated significant inhibition of the steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgenic alopecia and certain cancers. The half-maximal inhibitory concentration (IC50) was reported at 1.44 µM with low cytotoxicity (IC50 = 29.99 µM), indicating a promising therapeutic profile .
- Table 2: Anticancer Activity and Cytotoxicity of Caffeic Acid Derivatives
| Compound | IC50 (µM) | Cytotoxicity IC50 (µM) | Reference |
|---|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide | 1.44 | 29.99 | |
| Caffeic acid | 20 | >80 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl groups enhances binding affinity due to increased electron-withdrawing character, which can stabilize interactions with target sites in proteins.
SRD5A1 Inhibition
The inhibition of SRD5A1 by caffeic acid derivatives suggests a dual mechanism involving both suppression of enzyme expression and direct inhibition of enzymatic activity. Molecular docking studies have confirmed the stability of these interactions within the active site of SRD5A1 .
Case Studies
- In Vivo Studies : In vivo studies demonstrated that treatment with compounds similar to this compound resulted in reduced tumor growth in animal models. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphthofuran was shown to inhibit liver tumor growth by modulating pathways associated with cancer progression .
- Cell-Based Assays : In cell-based assays using human keratinocyte cells, the compound exhibited significant inhibition of dihydrotestosterone (DHT) production, further supporting its potential application in treating conditions like androgenetic alopecia .
Q & A
Q. Q1. What spectroscopic techniques are recommended to confirm the structural integrity and purity of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the trifluoromethyl groups and aromatic protons. Compare chemical shifts with computational predictions (e.g., DFT calculations).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns.
- HPLC with UV-Vis Detection: Assess purity (>98%) using a C18 column and acetonitrile/water gradient elution.
- FT-IR Spectroscopy: Identify thioamide (C=S) stretching vibrations (~1250–1050 cm) and CF symmetric/asymmetric stretches (~1350–1100 cm).
Q. Q2. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Experimental Design:
- Temperature: Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
- Light Exposure: Compare stability in amber vs. clear glass vials under ambient light.
- Humidity: Use desiccators with controlled humidity (0%, 50%, 90%).
- Analysis:
- Monitor degradation via HPLC at intervals (e.g., 0, 30, 90 days).
- Quantify degradation products using LC-MS.
- Key Metrics: Half-life () and Arrhenius plots for thermal degradation kinetics.
Advanced Research Questions
Q. Q3. How can discrepancies in reported IC50_{50}50 values for kinase inhibition assays be resolved?
Methodological Answer:
- Identify Variables:
- Assay Conditions: ATP concentration, buffer pH, and temperature (e.g., 25°C vs. 37°C).
- Enzyme Source: Recombinant vs. native kinases (post-translational modifications may alter activity).
- Validation Steps:
- Repeat assays using a standardized protocol (e.g., ADP-Glo).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
- Data Reconciliation: Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability.
Q. Q4. What computational strategies are effective in predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking:
- Employ AutoDock Vina or Schrödinger Glide with flexible side-chain sampling.
- Validate docking poses using Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Free Energy Calculations:
- Use MM/GBSA or FEP+ to estimate binding energies.
- Key Outputs: Residue interaction maps, hydrogen bonding networks, and hydrophobic contacts.
Q. Q5. How should researchers address contradictory data in toxicity profiles across in vitro and in vivo models?
Methodological Answer:
- Hypothesis Testing:
- Metabolic Differences: Test compound stability in liver microsomes (human vs. rodent).
- Metabolite Identification: Use LC-MS/MS to compare in vitro (hepatocytes) and in vivo (plasma) metabolites.
- Experimental Controls:
- Include positive controls (e.g., known hepatotoxins) and measure biomarkers (ALT, AST).
- Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance of interspecies variability.
Key Considerations for Researchers
- Contradiction Management: Always cross-validate findings with orthogonal methods and document protocol deviations.
- Advanced Tools: Leverage computational chemistry and high-throughput screening to preemptively address experimental variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
